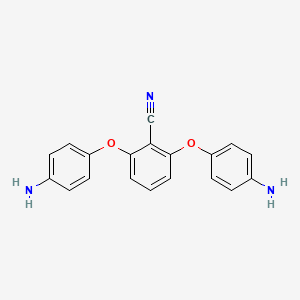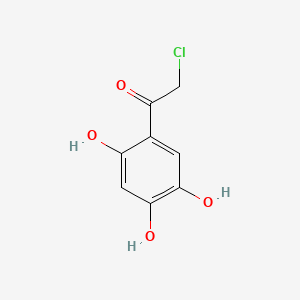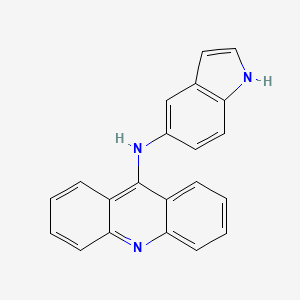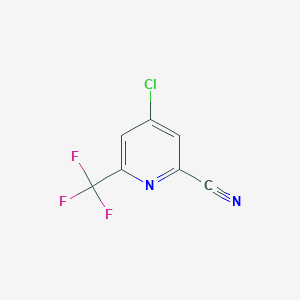![molecular formula C25H27N3O5S B13730991 7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bifeprunox mesylate is a novel atypical antipsychotic agent that combines minimal dopamine D2 receptor agonism with serotonin receptor agonism . It was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease . Bifeprunox mesylate is known for its unique pharmacological profile, which includes partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bifeprunox mesylate involves multiple steps, starting from the preparation of the core benzoxazolone structure. The key steps include:
Formation of Benzoxazolone Core: The benzoxazolone core is synthesized through the reaction of 2-aminophenol with phosgene or a phosgene equivalent to form the benzoxazolone ring.
Attachment of Piperazine Moiety: The benzoxazolone core is then reacted with 1-(3-bromopropyl)-4-(biphenyl-3-ylmethyl)piperazine to attach the piperazine moiety.
Formation of Mesylate Salt: The final step involves the formation of the mesylate salt by reacting the free base of Bifeprunox with methanesulfonic acid.
Industrial Production Methods
Industrial production of Bifeprunox mesylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bifeprunox mesylate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can occur at the benzoxazolone ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced benzoxazolone derivatives, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Bifeprunox mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying partial agonist activity at dopamine and serotonin receptors.
Medicine: Explored for its therapeutic potential in treating schizophrenia, psychosis, and Parkinson’s disease.
Industry: Utilized in the development of new antipsychotic drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Bifeprunox mesylate exerts its effects through partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors . This dual activity helps to stabilize dopamine levels in the brain, reducing symptoms of schizophrenia and psychosis while minimizing side effects such as weight gain and extrapyramidal symptoms . The compound also modulates serotonin levels, contributing to its efficacy against negative symptoms of schizophrenia .
Comparación Con Compuestos Similares
Bifeprunox mesylate is often compared with other atypical antipsychotics, such as aripiprazole and SLV313 .
Aripiprazole: Like Bifeprunox mesylate, aripiprazole is a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors.
SLV313: Another compound with similar receptor activity, SLV313, also combines dopamine and serotonin receptor agonism.
Similar Compounds
- Aripiprazole
- SLV313
- SSR-181507
These compounds share similar pharmacological profiles but differ in their receptor binding affinities and side effect profiles .
Propiedades
Fórmula molecular |
C25H27N3O5S |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
methanesulfonic acid;7-[4-[(4-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-7-4-8-22(23(21)29-24)27-15-13-26(14-16-27)17-18-9-11-20(12-10-18)19-5-2-1-3-6-19;1-5(2,3)4/h1-12H,13-17H2,(H,25,28);1H3,(H,2,3,4) |
Clave InChI |
IBNOHQWPSXMQKL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


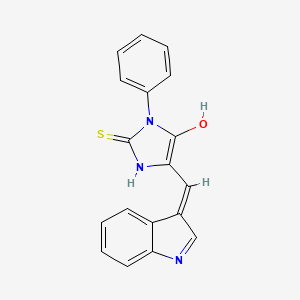
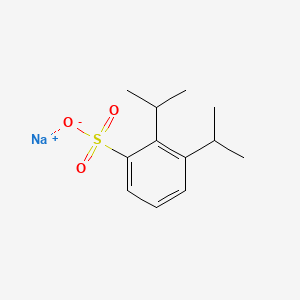
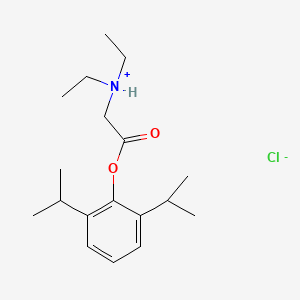


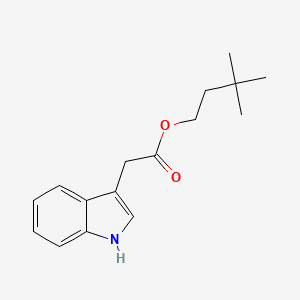

![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
